molecular formula C18H20O3 B1240493 (1R,2R,3R)-1-(4-hydroxyphenyl)-2,3-dimethyl-tetralin-6,7-diol

(1R,2R,3R)-1-(4-hydroxyphenyl)-2,3-dimethyl-tetralin-6,7-diol

Cat. No. B1240493
M. Wt: 284.3 g/mol
InChI Key: KVQNZHBGJXIMPI-PJYBLOJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3R)-1-(4-hydroxyphenyl)-2,3-dimethyl-tetralin-6,7-diol is a natural product found in Larrea tridentata with data available.

Scientific Research Applications

1. Relevance in Serotonin Receptor Research

The compound's relevance in serotonin receptor research is highlighted in the study of 5-hydroxytryptamine (serotonin) (5-HT)7 receptor antagonism in the actions of atypical antipsychotic drugs. The research explored the role of 5-HT7 receptor antagonism in reversing deficits in novel object recognition (NOR) in rats, which was induced by phencyclidine (PCP). This indicates its potential importance in cognitive impairment treatments related to schizophrenia (Horiguchi, Huang & Meltzer, 2011).

2. Application in Asymmetric Synthesis

The compound's stereoisomers, such as 1R,2R-(cis)-hydroxyesters, demonstrate their application in asymmetric synthesis. They are produced via microbial reduction, showcasing their role in preparing biologically active compounds, such as methoxy-substituted 2R-aminotetralins. This indicates its utility in the field of organic chemistry and pharmaceutical synthesis (Buisson, Cecchi, Laffitte, Guzzi & Azerad, 1994).

3. Interaction with Dopamine Receptors

The compound and its derivatives play a significant role in the study of dopamine receptors. Research on (1S,2R)-8-Hydroxy-1-methyl-2-(dipropylamino)tetralin and similar derivatives indicates their interactions as both 5-HT1A-receptor agonists and dopamine D2-receptor antagonists. This suggests its importance in the development of drugs targeting these receptors for various neurological conditions (Liu, Yu, Mohell, Nordvall, Lewander & Hacksell, 1995).

4. Role in Drug Synthesis

Its role extends to the synthesis of chiral inducers. The compound (2R,3R)-1,4-dimethoxyl-1,1,4,4-tetraphenyl-2,3-diol, derived from a similar structural family, demonstrates a practical approach to chiral synthesis. This application is vital in creating specific pharmaceutical agents with desired chirality (Xie, Hu, Shan & Zhou, 2015).

5. Implications in Cancer Research

Research into the constituents of Polyalthia jucunda, including 4-Hydroxy-4,7-dimethyl-α.-tetralone, reveals their cytotoxic effects on human cancer cell lines. This illustrates the compound's potential in developing cancer therapies (Suedee, Mondranondra, Kijjoa, Pinto, Nazareth, Nascimento, Silva & Herz, 2007).

properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(5R,6R,7R)-5-(4-hydroxyphenyl)-6,7-dimethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C18H20O3/c1-10-7-13-8-16(20)17(21)9-15(13)18(11(10)2)12-3-5-14(19)6-4-12/h3-6,8-11,18-21H,7H2,1-2H3/t10-,11-,18-/m1/s1

InChI Key

KVQNZHBGJXIMPI-PJYBLOJUSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1C)C3=CC=C(C=C3)O)O)O

SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC=C(C=C3)O)O)O

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC=C(C=C3)O)O)O

synonyms

3'-demethoxy-6-O-demethylisoguaiacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R,3R)-1-(4-hydroxyphenyl)-2,3-dimethyl-tetralin-6,7-diol

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